REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](=[O:9])[NH:4][N:5]=[CH:6][C:7]=1[Cl:8].C(=O)([O-])[O-].[K+].[K+].[C:16]1([CH:22]=[CH:23][CH2:24]Cl)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.O>CN(C)C=O>[Cl:1][C:2]1[C:3](=[O:9])[N:4]([CH2:24][CH:23]=[CH:22][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[N:5]=[CH:6][C:7]=1[Cl:8] |f:1.2.3|
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
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ClC=1C(NN=CC1Cl)=O
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Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C=CCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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is dropped
|
Type
|
TEMPERATURE
|
Details
|
cooling at a temperature below 15° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at room temperature for a day
|
Type
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STIRRING
|
Details
|
under stirring
|
Type
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FILTRATION
|
Details
|
The separated crystals are filtered
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
optionally purified
|
Type
|
ADDITION
|
Details
|
by treating with aluminium oxide in a benzene solution
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(N(N=CC1Cl)CC=CC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.9 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |